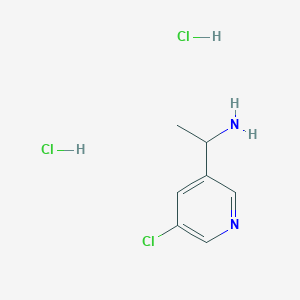![molecular formula C25H23FN4O3S B12505224 3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}phényl)méthyl]-4-hydroxythiéno[3,2-d]pyrimidin-2-one est un composé organique complexe appartenant à la classe des thiénopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un noyau de thiéno[3,2-d]pyrimidin-2-one, un groupe hydroxyle en position 4 et un groupe pipérazine substitué par un groupe 4-fluorophényle. La présence de ces groupes fonctionnels confère au composé des propriétés biologiques et chimiques importantes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-[(4-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}phényl)méthyl]-4-hydroxythiéno[3,2-d]pyrimidin-2-one implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de thiéno[3,2-d]pyrimidin-2-one : Cette étape implique la cyclisation de matières premières appropriées dans des conditions acides ou basiques pour former le noyau de thiéno[3,2-d]pyrimidin-2-one.
Introduction du groupe hydroxyle : Le groupe hydroxyle en position 4 peut être introduit par des réactions d’hydroxylation utilisant des réactifs tels que le peroxyde d’hydrogène ou d’autres agents oxydants.
Fixation du groupe pipérazine : Le groupe pipérazine est introduit par des réactions de substitution nucléophile, où le cycle pipérazine est substitué par un groupe 4-fluorophényle.
Couplage final : La dernière étape implique le couplage de l’intermédiaire substitué par la pipérazine avec le noyau de thiéno[3,2-d]pyrimidin-2-one dans des conditions appropriées, telles que l’utilisation d’agents de couplage comme l’EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones ou d’aldéhydes.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools ou en amines.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium et trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium et hydrogénation catalytique.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle et chlorures de sulfonyle.
Principaux produits
Produits d’oxydation : Cétones, aldéhydes.
Produits de réduction : Alcools, amines.
Produits de substitution : Divers dérivés de pipérazine substitués.
Applications de la recherche scientifique
3-[(4-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}phényl)méthyl]-4-hydroxythiéno[3,2-d]pyrimidin-2-one a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques et du cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés chimiques.
Applications De Recherche Scientifique
3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe pipérazine, substitué par un groupe 4-fluorophényle, est connu pour interagir avec divers récepteurs et enzymes, modulant leur activité. Le noyau de thiéno[3,2-d]pyrimidin-2-one peut interagir avec les acides nucléiques et les protéines, affectant les processus cellulaires tels que la réplication de l’ADN et la synthèse des protéines. Le groupe hydroxyle en position 4 peut former des liaisons hydrogène, améliorant l’affinité de liaison du composé à ses cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thiéno[3,2-d]pyrimidin-2-one : Composés ayant des structures de base similaires mais des substituants différents.
Dérivés de pipérazine : Composés ayant des groupes pipérazine substitués par divers groupes.
Composés fluorophénylés : Composés contenant des groupes fluorophényles attachés à différents noyaux.
Unicité
L’unicité de 3-[(4-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}phényl)méthyl]-4-hydroxythiéno[3,2-d]pyrimidin-2-one réside dans sa combinaison de groupes fonctionnels, qui confère un ensemble distinct de propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C25H23FN4O3S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
3-[[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H23FN4O3S/c26-19-5-7-20(8-6-19)28-10-12-29(13-11-28)22(31)15-17-1-3-18(4-2-17)16-30-24(32)23-21(9-14-34-23)27-25(30)33/h1-9,14H,10-13,15-16H2,(H,27,33) |
Clé InChI |
GISBQNZDVCDTLY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
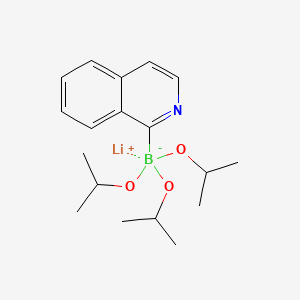
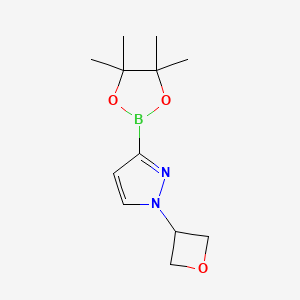

![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
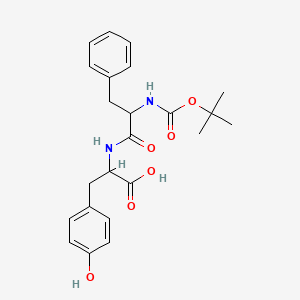
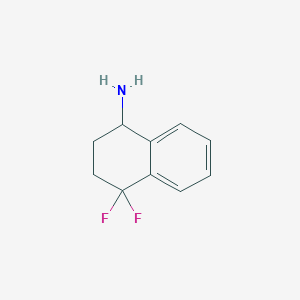
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)

